

## SR 49059: An In-Depth Technical Guide to its In Vitro Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of **SR 49059** (also known as Relcovaptan), a potent and selective non-peptide antagonist of the vasopressin V1a receptor. This document summarizes key binding affinity data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

## **Core Quantitative Data**

The binding affinity of **SR 49059** for vasopressin and oxytocin receptors has been extensively characterized across various species and tissues. The following tables summarize the key quantitative data from in vitro studies, demonstrating its high affinity and selectivity for the V1a receptor.

## Table 1: SR 49059 Binding Affinity (Ki) for Vasopressin V1a Receptors



| Species | Tissue/Cell<br>Line             | Radioligand                     | Ki (nM)       | Reference |
|---------|---------------------------------|---------------------------------|---------------|-----------|
| Rat     | Liver                           | [3H]AVP                         | 1.6 ± 0.2     | [1][2][3] |
| Human   | Liver                           | [3H]AVP                         | Not specified | [1]       |
| Human   | Platelets                       | [3H]AVP                         | 1.1 - 6.3     | [1][2]    |
| Human   | Adrenals                        | [3H]AVP                         | 1.1 - 6.3     | [1][2]    |
| Human   | Myometrium                      | [3H]AVP                         | 1.1 - 6.3     | [1][2]    |
| Human   | Vascular Smooth<br>Muscle Cells | [125I]-linear AVP<br>antagonist | 1.4 ± 0.3     | [4][5][6] |

Table 2: SR 49059 Dissociation Constant (Kd) for V1a

Receptors

| Species | Tissue          | Radioligand  | Kd (nM)     | Reference |
|---------|-----------------|--------------|-------------|-----------|
| Rat     | Liver Membranes | [3H]SR 49059 | 0.63 ± 0.13 | [7]       |
| Human   | Liver Membranes | [3H]SR 49059 | 2.95 ± 0.64 | [7]       |

# Table 3: SR 49059 Functional Antagonism (IC50 and pA2)



| Assay                         | Species | Tissue/Cell<br>Line                | Agonist      | IC50 (nM) /<br>pA2 | Reference |
|-------------------------------|---------|------------------------------------|--------------|--------------------|-----------|
| Platelet<br>Aggregation       | Human   | Platelets                          | AVP          | 3.7 ± 0.4          | [1][8]    |
| Ca2+<br>Increase              | Human   | Vascular<br>Smooth<br>Muscle Cells | AVP          | 0.41 ± 0.06        | [4][5]    |
| Mitogenic<br>Effects          | Human   | Vascular<br>Smooth<br>Muscle Cells | AVP (100 nM) | 0.83 ± 0.04        | [4][5]    |
| Caudal Artery<br>Contraction  | Rat     | Caudal Artery                      | AVP          | 9.42 (pA2)         | [1][8]    |
| Uterine Artery<br>Contraction | Human   | Uterine<br>Arteries                | AVP          | 9.84 (pA2)         | [9]       |

#### Table 4: SR 49059 Binding Affinity for Other Receptors

| Receptor<br>Subtype | Species       | Ki (nM) | Selectivity<br>(fold vs. V1a) | Reference |
|---------------------|---------------|---------|-------------------------------|-----------|
| Vasopressin V2      | Bovine, Human | >100    | >100                          | [1]       |
| Vasopressin V1b     | Human         | >100    | >100                          | [1]       |
| Oxytocin            | Rat, Human    | >100    | >100                          | [1]       |

## **Experimental Protocols**

The following sections detail the methodologies employed in the characterization of **SR 49059**'s in vitro binding affinity.

#### **Radioligand Binding Assays**

Radioligand binding studies were crucial in determining the affinity (Ki) and dissociation constant (Kd) of **SR 49059** for the V1a receptor.



#### 1. Membrane Preparation:

- Tissues such as rat or human liver were homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate was centrifuged at a low speed to remove nuclei and cellular debris.
- The resulting supernatant was then centrifuged at a high speed to pellet the membrane fraction.
- The final membrane pellet was resuspended in a suitable assay buffer.
- 2. Binding Reaction:
- Membrane preparations were incubated with a specific radioligand, such as [3H]SR 49059 or [3H]AVP.
- The incubation was carried out in the presence of various concentrations of unlabeled SR
   49059 to determine its competitive binding affinity.
- The reaction was typically performed at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
- 3. Separation of Bound and Free Radioligand:
- The binding reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
- The filters were washed with ice-cold buffer to remove unbound radioligand.
- 4. Quantification of Radioactivity:
- The radioactivity trapped on the filters, representing the bound radioligand, was quantified using a liquid scintillation counter.
- 5. Data Analysis:



- Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.
- Specific binding was calculated by subtracting non-specific binding from total binding.
- Ki and Kd values were determined by non-linear regression analysis of the competition or saturation binding data, respectively.

#### **Functional Assays**

Functional assays were employed to assess the antagonist activity of **SR 49059** by measuring its ability to inhibit the physiological response induced by vasopressin.

- 1. Platelet Aggregation Assay:
- Platelet-rich plasma was prepared from human blood samples.
- Platelet aggregation was induced by the addition of arginine vasopressin (AVP).
- The ability of SR 49059 to inhibit AVP-induced platelet aggregation was measured using an aggregometer.
- IC50 values were calculated from the concentration-response curves.
- 2. Calcium Mobilization Assay:
- Cultured cells, such as human vascular smooth muscle cells, were loaded with a calciumsensitive fluorescent dye.
- The cells were then stimulated with AVP in the presence or absence of SR 49059.
- Changes in intracellular calcium concentration were monitored using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
- IC50 values were determined from the inhibition of the AVP-induced calcium response.
- 3. Schild Analysis:



- This method was used to determine the pA2 value, a measure of the potency of a competitive antagonist.[10]
- Concentration-response curves for an agonist (e.g., AVP) were generated in the absence and presence of multiple fixed concentrations of the antagonist (SR 49059).
- The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) was calculated for each antagonist concentration.
- A Schild plot was constructed by plotting the logarithm of (dose ratio 1) against the logarithm of the antagonist concentration.
- For a competitive antagonist, the slope of the Schild plot should be close to 1, and the x-intercept provides the pA2 value.[10]

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: V1a receptor signaling pathway and the antagonistic action of SR 49059.



### **Experimental Workflow**



Click to download full resolution via product page



Caption: General workflow for a radioligand binding assay.

### **Logical Relationship**



Click to download full resolution via product page

Caption: Logical workflow for determining pA2 using Schild analysis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. JCI Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 2. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effect of SR-49059, a vasopressin V1a antagonist, on human vascular smooth muscle cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Binding of [3H] SR 49059, a potent nonpeptide vasopressin V1a antagonist, to rat and human liver membranes PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Effects of the vasopressin V1a receptor antagonist, SR 49059, on the response of human uterine arteries to vasopressin and other vasoactive substances PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glaxo Wellcome and Science Global [pdg.cnb.uam.es]
- To cite this document: BenchChem. [SR 49059: An In-Depth Technical Guide to its In Vitro Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679262#sr-49059-in-vitro-binding-affinity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com